molecular formula C8H11N B130917 4-Methylbenzylamine CAS No. 104-84-7

4-Methylbenzylamine

Cat. No.: B130917
CAS No.: 104-84-7
M. Wt: 121.18 g/mol
InChI Key: HMTSWYPNXFHGEP-UHFFFAOYSA-N
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Description

It is a colorless to slightly yellow liquid with a boiling point of 195°C and a melting point of 12-13°C . This compound is a derivative of benzylamine, where a methyl group is attached to the benzene ring at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylbenzylamine can be synthesized through several methods:

Industrial Production Methods

In industrial settings, this compound is typically produced by the catalytic hydrogenation of 4-methylbenzyl cyanide. This process is efficient and yields high purity products .

Chemical Reactions Analysis

4-Methylbenzylamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium cyanoborohydride, hydrogen gas with catalysts.

    Acylating agents: Acyl chlorides.

Major products formed from these reactions include 4-methylbenzaldehyde, amides, and imines .

Scientific Research Applications

Pharmaceutical Applications

4-MBZ has demonstrated potential in various pharmaceutical applications:

  • Anticonvulsants : It is utilized in the synthesis of anticonvulsant drugs due to its biological activity.
  • Appetite Regulation : Research has shown that 4-MBZ stimulates hyperphagia (increased food intake) in animal models, counteracting the hypophagic effects induced by amphetamines. This suggests its potential use in appetite regulation therapies .

Case Study: Appetite Stimulation

In a study involving mice, 4-MBZ was administered intracerebroventricularly (i.c.v.), resulting in a significant increase in food consumption—up to 190% over control levels after a 4-hour fasting period. The effective dose (ED50) was found to be approximately 8.3 µg per mouse . The compound's mechanism appears to involve modulation of Shaker-like potassium channels in the brain, which are implicated in appetite regulation.

Beyond its pharmaceutical applications, 4-MBZ exhibits notable biological activities:

  • Antimicrobial Properties : Complexes formed from 4-MBZ have been screened for biological activity against various pathogens, including Candida albicans and Salmonella typhi. These complexes were synthesized using Schiff bases derived from 4-MBZ .

Case Study: Antimicrobial Activity

A study synthesized metal complexes using 4-MBZ as a ligand. The resulting compounds showed significant antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans, indicating the compound's versatility in drug development .

Other Scientific Applications

  • Chemical Synthesis : As a building block in organic synthesis, 4-MBZ is used to create various derivatives and complex molecules.
  • Neuropharmacology : Investigations into its effects on neurophysiological responses suggest it may have therapeutic potential for conditions related to appetite and weight management .

Summary Table of Applications

Application AreaSpecific UsesFindings/Notes
PharmaceuticalsAnticonvulsantsSignificant biological activity; potential appetite regulation
Biological ActivityAntimicrobial agentsEffective against Candida albicans, Salmonella typhi
Chemical SynthesisBuilding block for organic compoundsUtilized in various synthetic pathways
NeuropharmacologyAppetite modulationModulates potassium channels; hyperphagic effects observed

Mechanism of Action

The mechanism by which 4-Methylbenzylamine exerts its effects involves its interaction with specific molecular targets. For instance, it stimulates food consumption by acting on brain Shaker-like Kv1.1 channels . This interaction modulates the activity of these channels, leading to changes in neuronal signaling and behavior.

Comparison with Similar Compounds

4-Methylbenzylamine can be compared with other similar compounds such as:

    Benzylamine: The parent compound, which lacks the methyl group on the benzene ring.

    4-Methoxybenzylamine: This compound has a methoxy group instead of a methyl group at the para position.

    4-Fluorobenzylamine: This compound has a fluorine atom at the para position.

The uniqueness of this compound lies in its specific applications in stimulating food consumption and its role in the synthesis of anticonvulsants .

Biological Activity

4-Methylbenzylamine (4-MBZ) is an aromatic amine that has garnered attention for its significant biological activity, particularly regarding its effects on food consumption and potential therapeutic applications. This article provides a detailed overview of the biological activity of 4-MBZ, supported by research findings, data tables, and case studies.

  • Molecular Formula : C9_9H13_13N
  • Molecular Weight : 135.21 g/mol
  • Appearance : Clear to slightly yellow liquid
  • Melting Point : 12-13 °C
  • Boiling Point : 195 °C
  • Solubility : Slightly soluble in water
  • Density : 0.952 g/mL at 25 °C

Research indicates that 4-MBZ stimulates hyperphagia (increased food intake) in animal models, particularly in mice. This effect is hypothesized to occur through the modulation of Shaker-like Kv1.1 potassium channels in the brain, which play a crucial role in appetite regulation. The compound counteracts the hypophagic effects induced by amphetamine and its parent compound benzylamine, suggesting a unique pharmacological profile.

Key Findings from Research Studies

  • Hyperphagic Response :
    • In studies involving starved mice, administration of 4-MBZ resulted in a hyperphagic response with an increase in food consumption by up to 190% compared to controls after intracerebroventricular (i.c.v.) injection .
    • The effective dose (ED50_{50}) for inducing this response was determined to be approximately 8.3 μg/mouse , demonstrating its potency .
  • Counteraction of Amphetamine Effects :
    • 4-MBZ significantly reduced the hypophagic effects caused by amphetamine (AMPH), suggesting its potential use in managing appetite disorders .
    • It was found that pretreatment with antisense oligodeoxyribonucleotide (aODN) targeting Kv1.1 channels reduced the hyperphagic effect by over 60% , indicating the importance of these channels in mediating the effects of 4-MBZ .
  • Effects on Motor Activity :
    • In addition to influencing food intake, 4-MBZ also reduced hypermotility and exploratory behavior induced by AMPH, further highlighting its potential as a therapeutic agent for managing stimulant-induced side effects .

Table: Comparative Biological Activity of Related Compounds

Compound NameKey Biological ActivityMechanism of Action
This compoundHyperphagia; counteracts hypophagia from AMPHModulation of Kv1.1 channels
BenzylamineHypophagia; reduces food intakeKv1.1 channel blockade
AmphetamineHypophagia; increases energy expenditureStimulation of dopaminergic pathways

Synthesis and Characterization of Schiff Base Complexes

Recent studies have explored the synthesis of Schiff base complexes derived from 4-MBZ, which have demonstrated various biological activities:

  • Antimicrobial Activity : Schiff bases synthesized from 4-MBZ showed significant antibacterial properties against pathogens like Candida albicans, Bacillus subtilis, and Salmonella typhi . These findings suggest potential applications in developing new antimicrobial agents.
  • Anti-inflammatory Effects : Some metal complexes formed with 4-MBZ exhibited anti-inflammatory properties, indicating their potential therapeutic use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing high-purity 4-Methylbenzylamine and its derivatives in laboratory settings?

  • Methodology : The slow evaporation solution growth method is widely used. For example, 4-methylbenzylammonium chloride hemihydrate crystals (C₈H₁₂N⁺·Cl⁻·0.5H₂O) are synthesized by reacting this compound (99.9% purity) with hydrochloric acid at 37°C. Crystallization occurs over 15 days, yielding high-quality crystals (1×1×1 mm³) suitable for structural analysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodology :

  • FTIR : Confirms protonation of the amine group (e.g., NH₂ → NH₃⁺ in 4-methylbenzylammonium chloride) .
  • ¹H NMR : Detects chemical shifts due to structural changes. For example, NH₂ protons shift from 1.42 ppm (pure amine) to 8.278 ppm (protonated form), while methylene protons shift from 3.795 ppm to 4.015 ppm .
  • UV-Vis : Determines optical properties, with a transmission window between 261–1100 nm for crystalline derivatives .

Q. How is the purity of this compound validated in synthetic workflows?

  • Methodology : High-purity precursors (e.g., Sigma Aldrich, 99.9%) are used, and purity is confirmed via NMR integration, elemental analysis, and chromatographic techniques (e.g., HPLC). For crystalline derivatives, single-crystal X-ray diffraction provides structural validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Classified as a Dangerous Good for transport. Use fume hoods, personal protective equipment (PPE), and adhere to institutional guidelines for amine handling. Protonation reduces volatility, mitigating inhalation risks .

Advanced Research Questions

Q. What is the role of this compound in chemoselective oxidative cross-coupling reactions with other primary amines?

  • Methodology : A Cu(I)/topaquinone-like co-catalytic system enables aerobic oxidation. For example, equimolar this compound and 1-ethylpropylamine in methanol under air yield cross-coupled imines (97% yield). Real-time ¹H NMR monitors reaction progression, showing initial homo-coupling followed by cross-coupling dominance .

Q. How can researchers resolve contradictory data in reaction mechanisms involving this compound, such as competing homo- vs. cross-coupling pathways?

  • Methodology : Kinetic studies using ¹H NMR reveal time-dependent product evolution. For instance, homo-coupling product B forms first but converts to cross-coupled product A after 10 hours. Excess alkylating amines do not favor A, suggesting nucleophilic attack on a Schiff base intermediate (1’ox) drives selectivity .

Q. What are the nonlinear optical (NLO) properties of this compound derivatives, and how do they compare to benchmark materials?

  • Findings :

PropertyValue/ObservationReference
χ³ (nonlinear susceptibility)Higher than some reported crystals
AbsorptionSaturable absorption
Refractive behaviorSelf-defocusing effect
  • Methodology : Z-scan analysis under laser irradiation quantifies NLO parameters, with comparisons to literature values .

Q. How does protonation of this compound influence its reactivity in coordination chemistry?

  • Methodology : Protonation (e.g., with HCl) alters electron density at the NH₂ group, enabling coordination with transition metals. NMR chemical shifts (e.g., NH₃⁺ at 8.278 ppm) and FTIR confirm protonation, facilitating applications in Ru-complex synthesis for catalytic studies .

Q. What strategies optimize atom economy in this compound-mediated imine synthesis?

  • Methodology : Copper acetate (0.4 mol%) and reduced organocatalyst (1red, 4 mol%) in methanol under air achieve 97% yield. Stepwise catalyst addition minimizes byproducts, validated by ¹³C NMR .

Q. How do steric and electronic effects of this compound influence its selectivity in multicomponent reactions?

  • Methodology : Comparative studies with substituted benzylamines (e.g., 4-fluorobenzylamine) show that the methyl group enhances steric hindrance, favoring electrophilic aromatic substitution over nucleophilic pathways. DFT calculations and Hammett plots quantify electronic effects .

Q. Key Data Contradictions and Resolutions

  • Contradiction : Initial dominance of homo-coupling vs. cross-coupling in aerobic oxidation .

    • Resolution : Real-time ¹H NMR reveals a kinetic preference for homo-coupling (product B), but thermodynamic control shifts equilibrium toward cross-coupled product A. Excess alkylating amines do not alter selectivity, ruling out a simple N-alkylation mechanism .
  • Contradiction : Role of Cu(I) vs. Cu(II) in catalytic cycles .

    • Resolution : Cu(II) stabilizes intermediates in aerobic conditions, while Cu(I) facilitates electron transfer. Redox cycling between Cu(I)/Cu(II) is critical for maintaining catalytic activity .

Properties

IUPAC Name

(4-methylphenyl)methanamine
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InChI

InChI=1S/C8H11N/c1-7-2-4-8(6-9)5-3-7/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HMTSWYPNXFHGEP-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H11N
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DSSTOX Substance ID

DTXSID2059306
Record name Benzenemethanamine, 4-methyl-
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Molecular Weight

121.18 g/mol
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Physical Description

Colorless liquid; mp = 12-13 deg C; [Alfa Aesar MSDS]
Record name 4-Methylbenzylamine
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Vapor Pressure

0.29 [mmHg]
Record name 4-Methylbenzylamine
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CAS No.

104-84-7
Record name 4-Methylbenzylamine
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Synthesis routes and methods I

Procedure details

In place of 26.8 g of isophthalonitrile and 30 g of ammonia in Example 1, 24.6 g of terephthalonitrile, 52 g of dioxane and 25 g of ammonia were changed into the same autocLave and subjected to reaction in the same manner as in Example 1. It was found that the yield of 1,4-BAC was 88.2%, the yields of 4-methylbenzylamine and paraxylylenediamine were 7.2% and 2.1%, respectively, and that of other lower boiling and higher boiling products was 2.5%.
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
24.6 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Four
Quantity
52 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

As a result of analysis by gaschromatography, it was found that the yield of 1,4-bis(aminomethyl)cyclohexane was 95.9 mol % and as other products 3.4 mol % of 4-aminomethyl-1-methylcyclohexane, 0.3 mol % of 4-methyl-benzylamine and 0.2 mol % of paraxylene were obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Methylbenzylamine
4-Methylbenzylamine
4-Methylbenzylamine
Reactant of Route 4
4-Methylbenzylamine
4-Methylbenzylamine
4-Methylbenzylamine

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